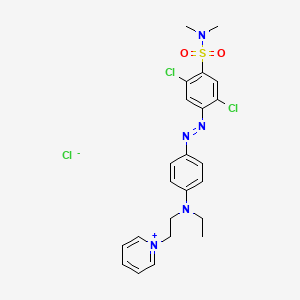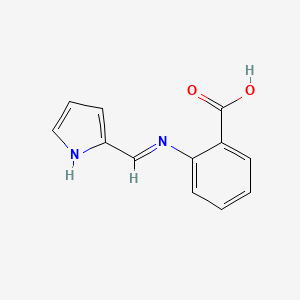
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is an organic compound with a complex structure It consists of a cyclopentane ring substituted with a methyl group at the first position, an isopropyl group at the third position, and two carboxylic acid groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of oxidation and carboxylation reactions to introduce the carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl and isopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The carboxylic acid groups play a crucial role in binding to target proteins, while the methyl and isopropyl groups influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclopentane-1,2-dicarboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.
3-(Propan-2-yl)cyclopentane-1,2-dicarboxylic acid: Lacks the methyl group, affecting its reactivity and stability.
Cyclopentane-1,2-dicarboxylic acid: Lacks both the methyl and isopropyl groups, leading to significant differences in chemical behavior.
Uniqueness
1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is unique due to the presence of both the methyl and isopropyl groups, which confer distinct steric and electronic effects
Propriétés
Numéro CAS |
66016-71-5 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-6(2)7-4-5-11(3,10(14)15)8(7)9(12)13/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
WJXPLOWQFLHVGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(C1C(=O)O)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


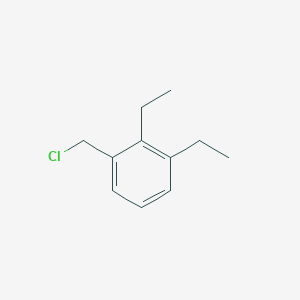
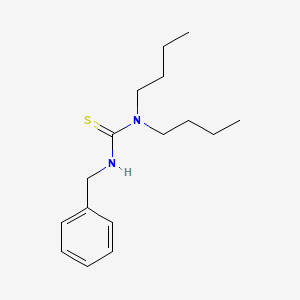
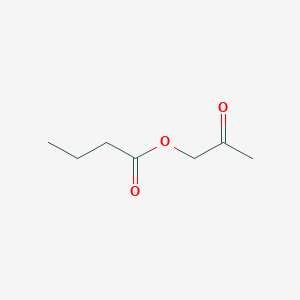

![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
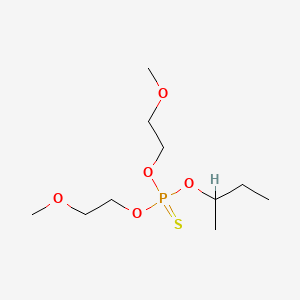
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
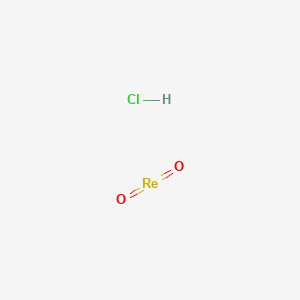
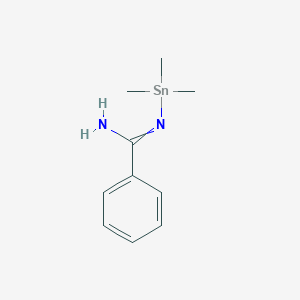

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
